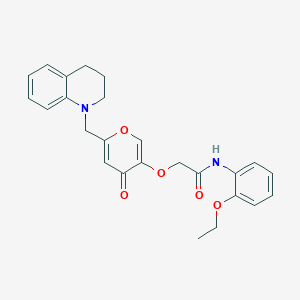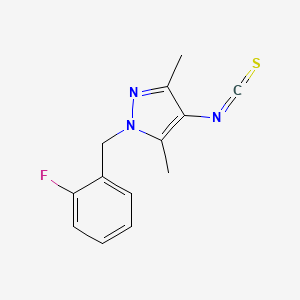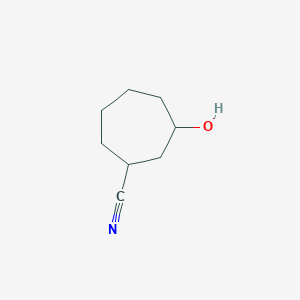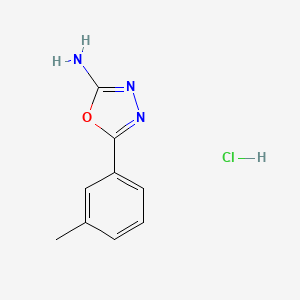![molecular formula C10H15F2IO B2688397 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane CAS No. 2027829-62-3](/img/structure/B2688397.png)
8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane” is a chemical compound with the CAS Number: 2416231-76-8 . It has a molecular weight of 316.13 .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The IUPAC Name of the compound is 8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane . The Inchi Code is 1S/C10H15F2IO/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8H,1-7H2 .Chemical Reactions Analysis
The compound is involved in a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.13 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structures of Oxaspirocyclic Compounds : Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures via single crystal X-ray crystallography. These compounds exhibit supramolecular interactions, including hydrogen bonds and π···π stacking interactions, contributing to their lattice structures (Jinhe Jiang & Wulan Zeng, 2016).
Synthetic Approaches to Spiroaminals : Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, highlighting the potential applications and novelty of their skeletons. This review underscores the significance of spiroaminals in natural or synthetic products with biological activities (M. Sinibaldi & I. Canet, 2008).
Synthesis of 8-oxa-2-azaspiro[4.5]decane : Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, indicating its potential for producing biologically active compounds. This synthesis from commercially available reagents showcases the versatility of spirocyclic compounds (V. A. Ogurtsov & O. Rakitin, 2020).
Reactivity and Applications
Enhanced Reactivity in Castagnoli-Cushman Reaction : Rashevskii et al. (2020) observed enhanced reactivity and a broad substrate scope for certain oxaspirocyclic anhydrides in the Castagnoli-Cushman reaction with imines. This reactivity is attributed to the cyclic anhydrides formed in situ, demonstrating the unique chemical properties of spirocyclic compounds (A. Rashevskii et al., 2020).
Copper-catalyzed Intramolecular Trifluoromethylation : Han, Liu, and Wang (2014) achieved copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the construction of trifluoromethylated 2-azaspiro[4.5]decanes. This process illustrates the synthetic utility of spirocyclic compounds in accessing fluorinated structures, which are highly relevant in pharmaceutical and agrochemical research (Guifang Han, Yuxiu Liu, & Qingmin Wang, 2014).
Wirkmechanismus
Zukünftige Richtungen
The compound is promising for the production of important biologically active compounds . An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . This suggests potential future directions in the synthesis and application of this compound.
Eigenschaften
IUPAC Name |
8,8-difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNQGDQCXEDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)(F)F)OC1CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2688314.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone](/img/structure/B2688321.png)
![Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2688324.png)
![5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2688326.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2688328.png)
![2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2688329.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2688333.png)
![Methyl 3-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2688334.png)

